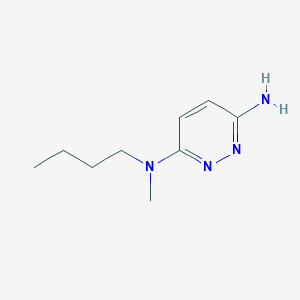

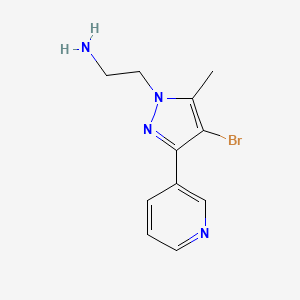

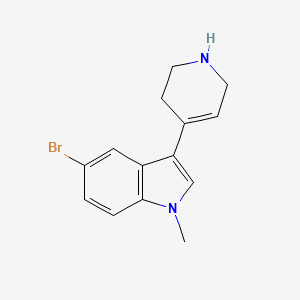

![molecular formula C10H6ClN3O B1490767 4-クロロ-6-(フラン-2-イル)-5H-ピロロ[3,2-d]ピリミジン CAS No. 871025-07-9](/img/structure/B1490767.png)

4-クロロ-6-(フラン-2-イル)-5H-ピロロ[3,2-d]ピリミジン

概要

説明

“4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidine and its fused derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine and its derivatives often involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Chemical Reactions Analysis

Pyrimidine and its derivatives are involved in various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

科学的研究の応用

抗がん活性

ピリミジン誘導体は、「4-クロロ-6-(フラン-2-イル)-5H-ピロロ[3,2-d]ピリミジン」を含め、その高い構造的多様性により、治療分野で広く応用されてきました . これらの化合物は抗がん活性を示すことが報告されています . 例えば、イマチニブ、ダサチニブ、ニロチニブはピリミジン系薬剤であり、白血病の確立された治療法です .

抗菌活性

ピリミジン誘導体は、顕著な抗菌活性を示してきました . これらは、グラム陽性菌およびグラム陰性菌によるものなど、さまざまな微生物感染症の治療に使用されてきました .

抗真菌活性

抗菌特性に加えて、ピリミジン誘導体は抗真菌活性も示すことが実証されています . 例えば、特定の化合物が酵母様真菌であるカンジダ・アルビカンの増殖を阻害することが判明しました .

抗炎症および鎮痛活性

ピリミジン誘導体は、抗炎症および鎮痛活性を示すことが報告されています . これは、炎症や痛みを伴う状態を治療するための新薬開発における潜在的な候補となる可能性を示しています .

降圧活性

ピリミジン誘導体は心臓血管薬として使用され、降圧活性を示してきました . これは、高血圧および関連する心臓血管疾患の治療における潜在的な用途を示唆しています .

抗糖尿病活性

一部のピリミジン誘導体は、抗糖尿病活性を示すことが報告されています . これは、糖尿病の管理と治療における潜在的な用途を示しています .

抗ウイルス活性

ピリミジン誘導体は抗HIV活性を示しています これは、HIVおよびその他のウイルス感染症の治療における潜在的な用途を示唆しています .

その他の治療用途

上記の他に、ピリミジン誘導体は、利尿 、抗腫瘍 、抗フィラリア 、DNAトポイソメラーゼII阻害剤 、抗結核剤 、抗マラリア および抗マラリア 、抗潰瘍剤 、毛髪疾患活性 、カルシウム感知受容体拮抗薬、DPP-IV阻害剤 、強力なアデノシンA2a受容体作動薬または拮抗薬作用 、TLR8またはインターフェロンベータ(IFN-β)モジュレーター 、眼房毛様体動脈の血管弛緩と網膜神経節細胞の神経保護 、3-ヒドロキシ-3-メチルグルタリル-コエンザイムA(HMG-CoA)還元酵素阻害剤および冠動脈性心臓病治療薬 、およびビタミンB1の重要な中間体 など、さまざまなその他の治療用途に関連付けられています。

作用機序

Target of Action

Pyrimidine derivatives, including fused pyrimidine compounds, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that pyrimidine derivatives can inhibit protein kinases . This inhibition could occur through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.

Result of Action

The inhibition of protein kinases could potentially lead to changes in cell growth, differentiation, migration, and metabolism .

Action Environment

It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis .

生化学分析

Biochemical Properties

4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, a process essential for regulating various cellular activities such as growth, differentiation, and metabolism . The compound interacts with several key enzymes and proteins, including tyrosine kinases and serine/threonine kinases, by binding to their active sites and inhibiting their activity. This inhibition disrupts the phosphorylation cascade, thereby modulating cellular signaling pathways and affecting cell function .

Cellular Effects

The effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . Additionally, it affects cell cycle progression, particularly by causing cell cycle arrest at the G1 phase, which prevents cells from proliferating . The compound also modulates the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .

Molecular Mechanism

At the molecular level, 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound can interfere with the activity of other biomolecules, such as transcription factors, by altering their phosphorylation status and thereby affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of protein kinases and persistent effects on cellular function . The compound’s efficacy may diminish over time due to potential degradation or the development of resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, it can cause toxicity, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with protein kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . Additionally, the compound’s localization can affect its stability and interactions with other cellular components .

特性

IUPAC Name |

4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-10-9-7(12-5-13-10)4-6(14-9)8-2-1-3-15-8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFMGPMDTWMXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744902 | |

| Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871025-07-9 | |

| Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)

![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)

![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)

![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)